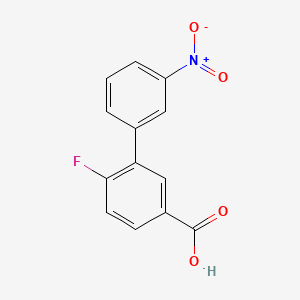

4-Fluoro-3-(3-nitrophenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a chemical compound with the CAS Number: 1261983-30-5 . It has a molecular weight of 261.21 . It is also known by its IUPAC name 6-fluoro-3’-nitro [1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid can be converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(3-nitrophenyl)benzoic acid can be viewed using Java or Javascript . The InChI code for this compound is 1S/C13H8FNO4/c14-12-5-4-9 (13 (16)17)7-11 (12)8-2-1-3-10 (6-8)15 (18)19/h1-7H, (H,16,17) .Chemical Reactions Analysis

3-Fluoro-4-nitrobenzoic acid can be synthesized by the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .Physical And Chemical Properties Analysis

4-Fluoro-3-(3-nitrophenyl)benzoic acid has a molecular weight of 185.11 g/mol . The compound is stable under normal conditions, but it may react with strong oxidizing agents and reducing agents .Scientific Research Applications

Antimycobacterial Agents

This compound is used as a starting reagent in the synthesis of novel benzimidazoles with antimycobacterial activity, which are important in the treatment of tuberculosis and other mycobacterial infections .

Cholinesterase Inhibitors

It serves as a precursor in the preparation of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These inhibitors are crucial for treating diseases like Alzheimer’s by preventing the breakdown of acetylcholine, which is essential for learning and memory .

Pictet-Spengler Reaction

4-Fluoro-3-(3-nitrophenyl)benzoic acid is used in preparing bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction, a key step in synthesizing various alkaloids and pharmaceuticals .

Photoaffinity Labeling

This compound’s azide form, 4-fluoro-3-nitrophenyl azide, is one of the oldest photolinkers used for photoaffinity labeling since the late 1960s. It helps in studying protein-ligand interactions and other biological processes .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name |

4-fluoro-3-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKDQWBZBUPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690049 |

Source

|

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(3-nitrophenyl)benzoic acid | |

CAS RN |

1261983-30-5 |

Source

|

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)

![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)